molecular formula C5H13NO3S B2510574 N-(2-hydroxypropyl)-N-methylmethanesulfonamide CAS No. 106894-77-3

N-(2-hydroxypropyl)-N-methylmethanesulfonamide

Cat. No.: B2510574
CAS No.: 106894-77-3
M. Wt: 167.22
InChI Key: WXCXGDONMSBJFT-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a hydroxypropyl group and a methylmethanesulfonamide group, which contribute to its distinct chemical behavior.

Mechanism of Action

Target of Action

N-(2-hydroxypropyl)-N-methylmethanesulfonamide, also known as HPMA, is a versatile compound that has been used in the development of various drug delivery systems . The primary targets of HPMA are often dependent on the specific drug or therapeutic agent that it is conjugated with. For instance, when conjugated with doxorubicin, a chemotherapeutic agent, the target is typically cancer cells . In another example, HPMA copolymers have been shown to interact with proteins such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .

Mode of Action

The mode of action of HPMA is primarily based on its ability to alter the pharmacokinetics and biodistribution of the drug it is attached to . When conjugated with a drug, HPMA can enhance the drug’s stability, prolong its circulation time in the bloodstream, and improve its distribution within the body . For instance, HPMA copolymers have been shown to be taken up by cells via pinocytosis, after which the drug is released intracellularly by lysosomal enzymes .

Biochemical Pathways

The biochemical pathways affected by HPMA are largely dependent on the specific drug it is conjugated with. For example, when conjugated with doxorubicin, HPMA can affect pathways related to cell proliferation and apoptosis . .

Pharmacokinetics

HPMA has been shown to significantly alter the pharmacokinetics of the drugs it is conjugated with. For instance, HPMA copolymers have a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This allows for prolonged circulation of the drug in the bloodstream, potentially leading to improved therapeutic efficacy .

Result of Action

The result of HPMA’s action is primarily seen in its ability to enhance the therapeutic efficacy of the drugs it is conjugated with. By altering the pharmacokinetics and biodistribution of these drugs, HPMA can improve their stability, prolong their circulation time, and enhance their distribution within the body . This can lead to improved therapeutic outcomes, particularly in the context of cancer therapy .

Action Environment

The action of HPMA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and release of the drug from the HPMA copolymer . Additionally, factors such as the presence of certain enzymes can influence the rate at which the drug is released from the HPMA copolymer

Biochemical Analysis

Biochemical Properties

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has been used in the synthesis of polymers for drug delivery . It interacts with various biomolecules, such as doxorubicin, a chemotherapeutic agent . The nature of these interactions involves covalent bonding to form drug-polymer conjugates .

Cellular Effects

The cellular effects of this compound are primarily observed when it is part of a drug-polymer conjugate. For instance, when conjugated with doxorubicin, it influences cell function by enabling the targeted delivery of the drug . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in drug delivery. As part of a drug-polymer conjugate, it facilitates the delivery of drugs like doxorubicin into cells via pinocytosis . Once inside the cell, the linker between the drug and the polymer is cleaved by lysosomal enzymes, allowing for the release of the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, as part of a drug-polymer conjugate, it can exhibit long-term effects on cellular function, such as sustained drug release .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. As part of a drug-polymer conjugate, it has been shown to deliver effective doses of drugs like doxorubicin to tumor cells .

Metabolic Pathways

It is known to be involved in the delivery of drugs to cells, which can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound, as part of a drug-polymer conjugate, is transported into cells via pinocytosis . Its distribution within cells and tissues can be influenced by the properties of the conjugated drug .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the properties of the drug it is conjugated with. For instance, when conjugated with doxorubicin, it is taken up by cells and localized within lysosomes, where the drug is released .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{N-methylmethanesulfonamide} + \text{2-hydroxypropylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the sulfonamide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N-methylmethanesulfonamide
  • N-(2-hydroxypropyl)-N-ethylmethanesulfonamide
  • N-(2-hydroxypropyl)-N-methylbenzenesulfonamide

Uniqueness

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is unique due to the specific combination of its hydroxypropyl and methylmethanesulfonamide groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXGDONMSBJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Methylmethanesulfonamide (21.8 grams; 0.2 mol), t-butylalcohol (50 ml) sodium hydride (0.5 grams; 50% in mineral oil), and propylene oxide (11.6 grams; 0.2 mol) were placed into a 3-necked glass reaction flask equipped with stopper, stirrer, thermometer, and reflux condenser. The mixture was heated at 50°-60° C. for three hours, cooled, and concentrated on a rotoevaporator. The concentrate was neutralized with concentrated hydrochloric acid (1 ml) and distilled under reduced pressure. Fractions 4 and 5 (13.2 grams; boiling point (140°-142° C./1.5 mm Hg) analyzed for the described product as follows:
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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